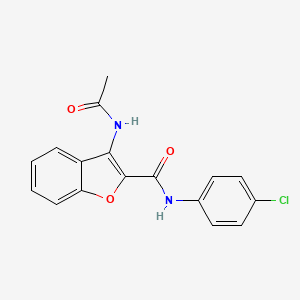

3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-acetamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-10(21)19-15-13-4-2-3-5-14(13)23-16(15)17(22)20-12-8-6-11(18)7-9-12/h2-9H,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQMHICLFSDEER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely applied in organic chemistry for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The process involves the coupling of 2-bromo-5-nitro furan with 4-chlorophenyl boronic acid under microwave irradiation in the presence of a palladium catalyst and a base such as potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or chlorophenyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound exhibits significant biological activities, making it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.

Medicine: Due to its potential therapeutic effects, it is being explored for drug development, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes, such as cell proliferation, apoptosis, and immune response. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzofuran-2-carboxamide backbone with other derivatives, but variations in substituents critically influence their properties:

Table 1: Structural and Molecular Comparison

Key Observations:

Core Heterocycle Influence: The pyridine and thienopyridine derivatives in exhibit enhanced insecticidal activity against Aphis craccivora compared to the commercial insecticide acetamiprid. This highlights the role of nitrogen-containing heterocycles in agrochemical efficacy . Benzofuran derivatives (e.g., the target compound and ’s analog) lack direct activity reports but share carboxamide functionality, which is often associated with target binding in enzyme inhibition .

Substituent Impact: The 4-chlorophenyl group in the target compound is also present in the pyridine-based insecticidal analogs from , suggesting that halogenated aryl groups may enhance bioactivity by improving lipophilicity or receptor binding .

Molecular Weight and Complexity :

- The target compound (MW 340.75) is smaller and less complex than ’s biphenyl derivative (MW 464.5), which may influence pharmacokinetic properties like absorption or bioavailability.

Biological Activity

3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide is a synthetic compound with a benzofuran core that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains several functional groups that contribute to its biological activity:

- Benzofuran Core : This structure is known for diverse biological properties.

- Acetamido Group : Enhances solubility and may influence pharmacokinetics.

- Chlorophenyl Substituent : Known to affect the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation, suggesting potential anticancer properties for this compound as well .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. For instance, the incorporation of halogenated phenyl groups has been linked to enhanced anticancer activity .

- Studies have shown that derivatives can reduce cell viability in cancer models, indicating potential therapeutic applications .

-

Antimicrobial Activity :

- Preliminary studies suggest that benzofuran derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the benzofuran moiety is critical for this activity.

- The specific MIC (Minimum Inhibitory Concentration) values for related compounds indicate effective antimicrobial action, which may extend to this compound .

- Neuroprotective Effects :

Case Study 1: Anticancer Activity

A study focused on a series of benzofuran-acetamide derivatives found that compounds similar to this compound exhibited significant anticancer activity in vitro. The most active derivatives showed IC50 values comparable to established anticancer drugs like doxorubicin, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of benzofuran derivatives against various pathogens. The results indicated that certain modifications, such as the addition of chlorophenyl groups, enhanced antimicrobial activity significantly. This suggests that this compound may also show similar efficacy against microbial strains .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzofuran core, acetamido group | Anticancer, antimicrobial |

| N-(4-methylphenyl)-2-thiophenecarboxamide | Thiophene ring | Anticancer |

| 5-(trifluoromethyl)-1H-benzofuran | Benzofuran with trifluoromethyl | Antimicrobial |

Q & A

Q. What are the established synthetic routes for 3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide, and what are their critical reaction conditions?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation or cyclization of substituted phenols .

- Step 2: Transamidation or coupling reactions. For example, reacting benzofuran-2-carbonyl chloride with 4-chloroaniline in dichloromethane with triethylamine as a base at low temperatures (e.g., 273 K) to form the carboxamide bond .

- Critical Conditions: Use of anhydrous solvents, controlled temperatures to prevent side reactions, and purification via column chromatography or recrystallization (e.g., toluene slow evaporation for single-crystal growth) .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer:

- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding networks (e.g., N–H···O interactions observed in similar benzofuran carboxamides) .

- Spectroscopy:

- NMR: H and C NMR confirm substituent integration (e.g., acetamido protons at δ ~2.1 ppm, aromatic protons in the 6.8–7.5 ppm range).

- FT-IR: Peaks at ~1650–1700 cm confirm carbonyl groups (amide C=O and benzofuran ketone) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Antioxidant Activity: DPPH radical scavenging assays, comparing to standards like BHA .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Methodological Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)) for C-H activation efficiency. Lower catalyst loading (1–2 mol%) reduces costs .

- Solvent Optimization: Replace dichloromethane with greener solvents (e.g., ethyl acetate/ethanol mixtures) while maintaining reaction efficiency .

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing reaction times and byproduct formation .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dosage Consistency: Re-evaluate molar concentrations and exposure times; impurities (e.g., unreacted starting materials) may skew results.

- Target Selectivity Profiling: Use proteome-wide affinity chromatography or CRISPR-based gene knockout models to confirm specificity .

- Metabolic Stability: Assess hepatic microsomal stability (e.g., rat liver microsomes) to rule out rapid degradation as a cause of variability .

Q. What computational methods are suitable for predicting its interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases, GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling: Train models on benzofuran derivatives’ bioactivity data to predict ADMET properties and optimize substituents (e.g., chloro vs. fluoro groups) .

Q. How does the 4-chlorophenyl substituent influence its physicochemical properties?

Methodological Answer:

- Lipophilicity: Measure logP values (e.g., shake-flask method) to compare with analogs. The chloro group increases hydrophobicity, enhancing membrane permeability .

- Electronic Effects: Density Functional Theory (DFT) calculations (e.g., Gaussian 09) reveal electron-withdrawing effects on the benzofuran ring, altering reactivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.